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Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a
key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC),
anaplastic large-cell ymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of
ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to
the aberrant activation of downstream signaling pathways that promote cell proliferation,
survival, and metastasis. CEP-28122 is a highly potent and selective, orally active inhibitor of
ALK.[1][2] Its favorable pharmaceutical and pharmacokinetic profile, coupled with its robust
anti-tumor activity in preclinical models, makes it an excellent tool for cancer research and a
reference compound in high-throughput screening (HTS) campaigns aimed at discovering
novel ALK inhibitors.[1][2]

This document provides detailed application notes and protocols for the utilization of CEP-
28122 in HTS assays.

Mechanism of Action and Signaling Pathway

CEP-28122 is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[2]
[3] It exerts its effect by competing with ATP for binding to the catalytic domain of the ALK
protein. This inhibition prevents the autophosphorylation of ALK and the subsequent
phosphorylation of its downstream substrates. The downstream signaling pathways affected by
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ALK activation and consequently inhibited by CEP-28122 include the STAT3, AKT, and ERK1/2
pathways.[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and
induction of apoptosis in ALK-dependent cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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